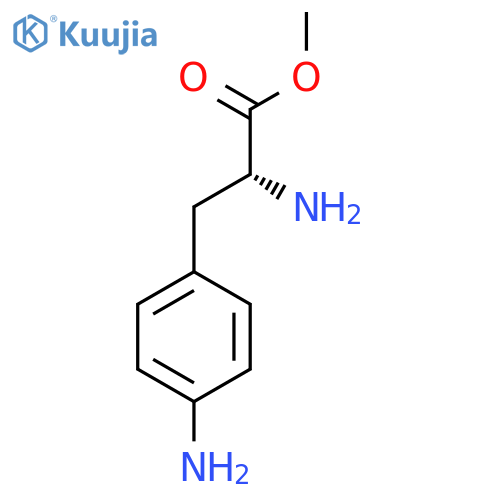

Cas no 150570-99-3 ((R)-Methyl 2-amino-3-(4-aminophenyl)propanoate)

150570-99-3 structure

商品名:(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate

- 4-AMINO-D-PHENYLALANINE METHYL ESTER

- D-Phenylalanine,4-amino-, methyl ester

- methyl (2R)-2-amino-3-(4-aminophenyl)propanoate

- D-4-Aminophenylalaninemethyl ester

- 150570-99-3

- AC-13656

- AKOS006292049

- methyl (R)-2-amino-3-(4-aminophenyl)propanoate

- DTXSID20435279

- (R)-Methyl2-amino-3-(4-aminophenyl)propanoate

-

- インチ: 1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1

- InChIKey: VWHHEDIHZWZRTF-SECBINFHSA-N

- ほほえんだ: O(C)C([C@@H](CC1C=CC(=CC=1)N)N)=O

計算された属性

- せいみつぶんしりょう: 194.10600

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 78.3Ų

じっけんとくせい

- 密度みつど: 1.176

- ふってん: 331.1°Cat760mmHg

- フラッシュポイント: 157.1°C

- 屈折率: 1.575

- PSA: 78.34000

- LogP: 1.59310

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM194326-1g |

methyl (R)-2-amino-3-(4-aminophenyl)propanoate |

150570-99-3 | 95% | 1g |

$729 | 2021-06-09 | |

| Chemenu | CM194326-1g |

methyl (R)-2-amino-3-(4-aminophenyl)propanoate |

150570-99-3 | 95% | 1g |

$729 | 2023-02-18 | |

| Alichem | A019110206-1g |

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate |

150570-99-3 | 95% | 1g |

690.80 USD | 2021-06-17 | |

| Ambeed | A523649-1g |

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate |

150570-99-3 | 95+% | 1g |

$622.0 | 2024-04-23 |

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

150570-99-3 ((R)-Methyl 2-amino-3-(4-aminophenyl)propanoate) 関連製品

- 21685-51-8(methyl (2R)-2-amino-3-phenylpropanoate)

- 2577-90-4(L-Phenylalanine methyl ester)

- 20529-91-3(ethyl (2R)-2-amino-3-phenylpropanoate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:150570-99-3)(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate

清らかである:99%

はかる:1g

価格 ($):560.0